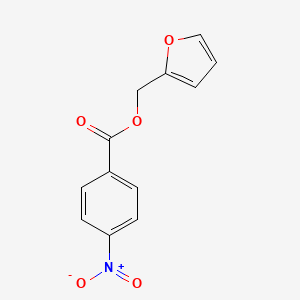
6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2,5-Dimethoxyphenyl)thio)-1H-purine: is a chemical compound that belongs to the class of purine derivatives It features a purine ring substituted with a 2,5-dimethoxyphenylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 2,5-dimethoxythiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in the compound.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry: 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its purine core is a common motif in many biologically active molecules, making it a useful scaffold for drug design.
Medicine: In medicinal chemistry, 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is explored for its potential as an anticancer or antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The 2,5-dimethoxyphenylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
類似化合物との比較
- 6-((2,5-Dimethoxyphenyl)thio)-1H-imidazo[4,5-b]pyridine
- 6-((2,5-Dimethoxyphenyl)thio)-1H-pyrrolo[2,3-d]pyrimidine
- 6-((2,5-Dimethoxyphenyl)thio)-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is unique due to its purine core, which is a common structural motif in many biologically active molecules. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and receptor ligands. The presence of the 2,5-dimethoxyphenylthio group further enhances its chemical properties, making it distinct from other similar compounds.
特性
CAS番号 |
646510-14-7 |
|---|---|
分子式 |
C13H12N4O2S |
分子量 |
288.33 g/mol |
IUPAC名 |
6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4O2S/c1-18-8-3-4-9(19-2)10(5-8)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChIキー |
DQDCTAMQGDWNIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)SC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)



![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)



![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)




